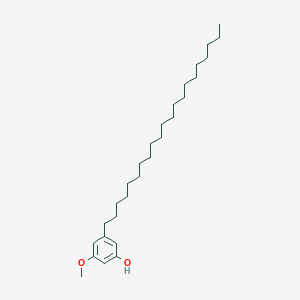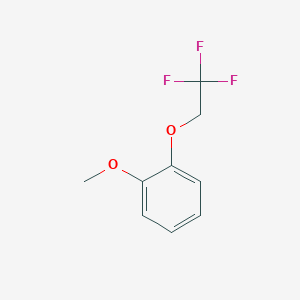
1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene
Übersicht
Beschreibung
1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene, also known as Anisole trifluoroethyl ether, is an organic compound with the molecular formula C10H11F3O2. It is a colorless liquid that is used as a solvent in various chemical reactions. This compound has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene is not well understood. However, studies have shown that this compound can interact with various biological targets such as enzymes, receptors, and ion channels. It is believed that this compound can modulate the activity of these targets, leading to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene can exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antioxidant properties. It has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, this compound has been shown to have anticancer properties and can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene has several advantages as a solvent in lab experiments. It has a high boiling point, low toxicity, and is stable under various reaction conditions. However, it also has some limitations. It can be difficult to remove from reaction mixtures, and it can interfere with some analytical techniques such as NMR spectroscopy.
Zukünftige Richtungen
There are several future directions for research on 1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene. One potential area of research is the development of new synthetic methods for this compound. Another area of research is the investigation of its potential applications in the field of medicine. Studies can be conducted to determine its efficacy as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, research can be conducted to determine its potential as a drug delivery system for various drugs. Overall, 1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene has significant potential for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene has been extensively used as a solvent in various chemical reactions such as Suzuki coupling, Heck reaction, and Sonogashira coupling. It has also been used as a reagent in the synthesis of various organic compounds. Apart from its use as a solvent, this compound has gained significant attention in scientific research due to its potential applications in the field of medicine.
Eigenschaften
CAS-Nummer |
106854-74-4 |
|---|---|
Produktname |
1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene |
Molekularformel |
C9H9F3O2 |
Molekulargewicht |
206.16 g/mol |
IUPAC-Name |
1-methoxy-2-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C9H9F3O2/c1-13-7-4-2-3-5-8(7)14-6-9(10,11)12/h2-5H,6H2,1H3 |
InChI-Schlüssel |
GGHKOUKNEONUKL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(F)(F)F |
Kanonische SMILES |
COC1=CC=CC=C1OCC(F)(F)F |
Synonyme |
1-Methoxy-2-(2,2,2-trifluoroethoxy)benzene |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

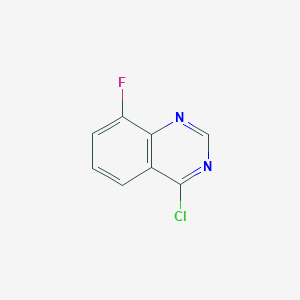



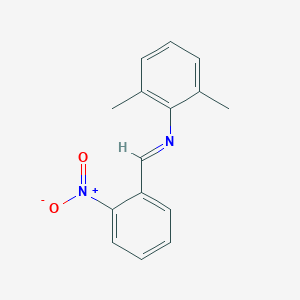

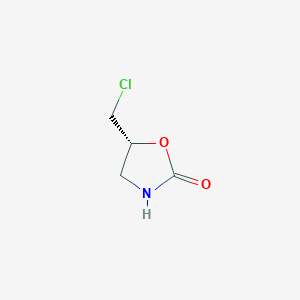
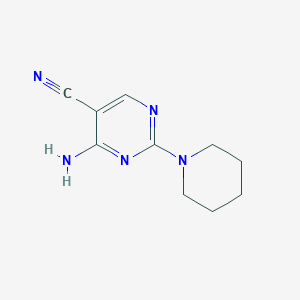
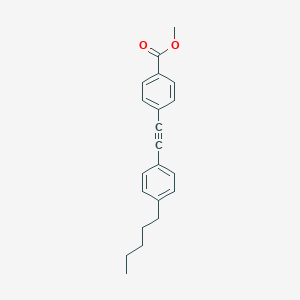
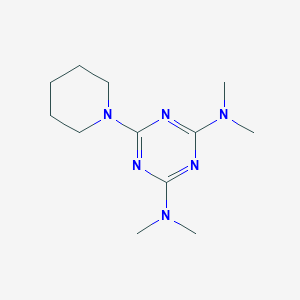
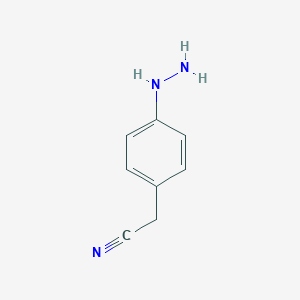
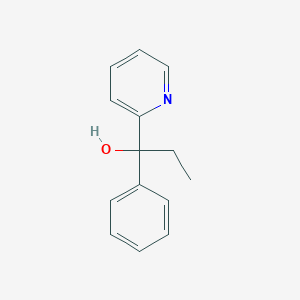
![4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride](/img/structure/B179722.png)
